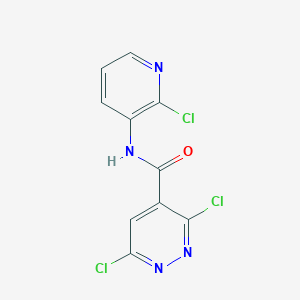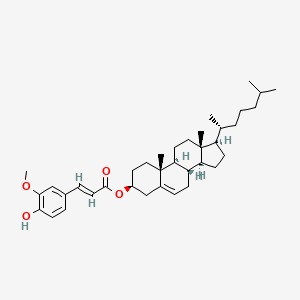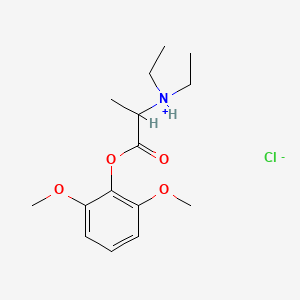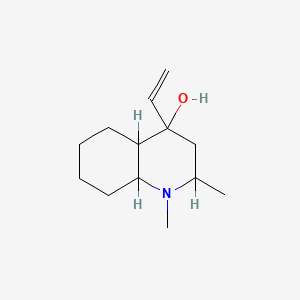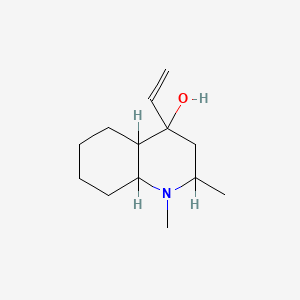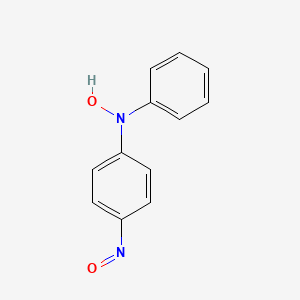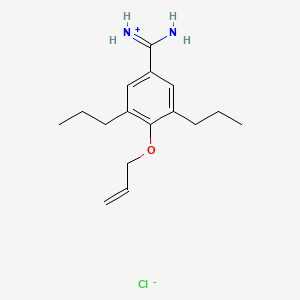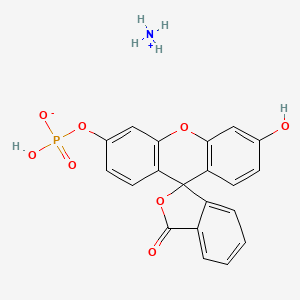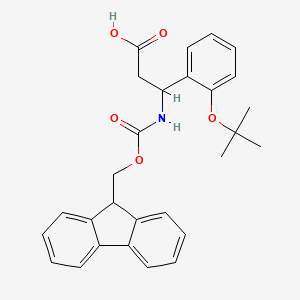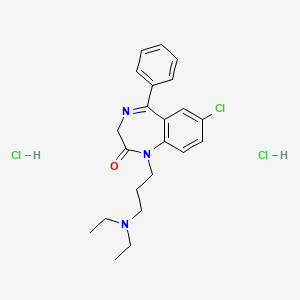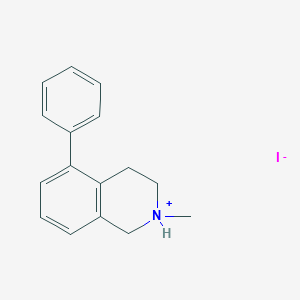
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound features a tetrahydroisoquinoline core with a methyl group at the 2-position and a phenyl group at the 5-position, combined with a hydriodide ion. Tetrahydroisoquinoline derivatives are significant in medicinal chemistry due to their potential therapeutic applications, including neuroprotective and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including hydrogenation and introduction of the phenyl group. The process requires precise control of reaction parameters and the use of advanced organic synthesis techniques to achieve large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline core into more oxidized forms, such as isoquinolines.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinoline compounds .
Aplicaciones Científicas De Investigación
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide involves its interaction with specific molecular targets and pathways. It is known to affect dopaminergic pathways, which are crucial in neuroprotection and the treatment of neurodegenerative disorders. The compound may act as an antagonist or agonist at various receptor sites, modulating neurotransmitter release and uptake .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
1-Methyl-1,2,3,4-Tetrahydroisoquinoline: A derivative with neuroprotective properties.
2-Phenyl-1,2,3,4-Tetrahydroisoquinoline: Another derivative with significant biological activity.
Uniqueness
2-Methyl-5-phenyl-1,2,3,4-tetrahydroisoquinoline hydriodide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methyl and phenyl group at specific positions on the tetrahydroisoquinoline core makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
24464-18-4 |
|---|---|
Fórmula molecular |
C16H18IN |
Peso molecular |
351.22 g/mol |
Nombre IUPAC |
2-methyl-5-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C16H17N.HI/c1-17-11-10-16-14(12-17)8-5-9-15(16)13-6-3-2-4-7-13;/h2-9H,10-12H2,1H3;1H |
Clave InChI |
DDUNIOFHMWGKGP-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CCC2=C(C1)C=CC=C2C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


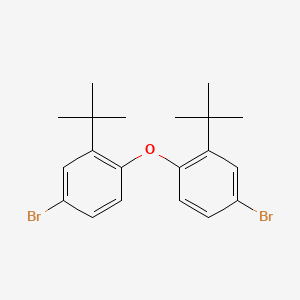
![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)

![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)
